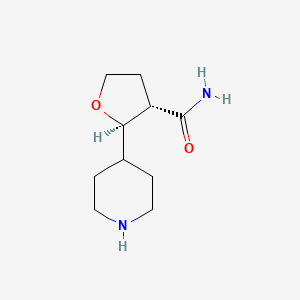

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide

Description

Properties

IUPAC Name |

(2R,3S)-2-piperidin-4-yloxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJELIHSPSFAWIA-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C(CCO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1C(=O)N)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide revolves around three core objectives: (i) construction of the oxolane (tetrahydrofuran) ring, (ii) introduction of the piperidine moiety with proper stereochemistry, and (iii) installation of the carboxamide functional group. Key strategies include cyclization reactions, coupling methodologies, and reductive amination, often employing chiral catalysts or resolving agents to enforce the (2R,3S) configuration.

Detailed Preparation Methods

Cyclization Approaches for Oxolane-Piperidine Framework

Aza-Prins Cyclization

The aza-Prins reaction, which combines homoallylic amines with carbonyl compounds under Lewis acid catalysis, has been adapted for piperidine synthesis. For instance, zirconium chloride (ZrCl₄) activates aldehydes to form iminium intermediates, which undergo 6-endo-trig cyclization to yield piperidine derivatives. Applying this method, the oxolane ring can be pre-formed via epoxide-opening cyclization using niobium pentachloride (NbCl₅) as a dual Lewis acid and chlorine source.

Example Protocol :

- Epoxide Formation : React 3,4-epoxy-1-butene with 4-aminopyridine in dichloromethane.

- Cyclization : Treat with NbCl₅ (1.2 equiv) at −20°C to induce oxolane ring closure.

- Piperidine Installation : Subject the intermediate to aza-Prins conditions (ZrCl₄, N-heterocyclic carbene-copper complex) with formaldehyde to form the piperidine ring.

Reductive Cyclization of Cyanoacetic Acid Esters

A patent by Werner et al. describes a conjugate addition of cyanoacetic acid esters to cinnamic acid esters, followed by reductive cyclization to yield 4-arylpiperidine-3-carbinols. Adapting this method, the oxolane-carboxamide motif can be introduced via malonate ester intermediates.

Key Steps :

- Conjugate Addition : Ethyl cyanoacetate + ethyl cinnamate → 2-cyano-3-arylglutaric acid ester.

- Reductive Cyclization : Use sodium borohydride (NaBH₄) in methanol to form the piperidine ring.

- Oxolane Formation : Hydrolysis and intramolecular esterification with hydrochloric acid (HCl) yields the oxolane core.

Coupling Reactions for Carboxamide Installation

Peptide Coupling Reagents

The carboxamide group is typically introduced via coupling between a carboxylic acid and an amine. In a method analogous to JDTic analog synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 4-methylpiperidine intermediates.

Procedure :

- Activation : Treat oxolane-3-carboxylic acid with EDC (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane.

- Coupling : Add 4-aminopiperidine dropwise at 0°C, stir for 12 hours.

- Workup : Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

Borane-Mediated Amide Reduction

Borane-dimethylsulfide (BH₃·SMe₂) reduces secondary amides to amines, enabling iterative coupling steps. For example, in the synthesis of 4c (a JDTic analog), a Boc-protected amide is reduced to the corresponding amine, which is then coupled with a chiral tetrahydroisoquinoline carboxylic acid.

Stereochemical Control

Achieving the (2R,3S) configuration necessitates enantioselective catalysis or resolution:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Characterization and Analytical Validation

Table 1. Summary of Key Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Aza-Prins Cyclization | ZrCl₄, NHC-Cu(I), CH₂O, THF, −20°C | 65 | trans-Selective |

| Reductive Cyclization | NaBH₄, MeOH, 25°C | 58 | cis/trans Mixture |

| EDC/HOBt Coupling | EDC, HOBt, DCM, 0°C | 82 | Retained Configuration |

| Borane Reduction | BH₃·SMe₂, THF, reflux | 75 | Racemization <5% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the oxolane ring using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide could be investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide with key analogues identified in the evidence:

Physicochemical Properties

- Solubility : The carboxamide group in the target compound improves aqueous solubility compared to carboxylic acid derivatives (e.g., ), though Boc protection () may counteract this by increasing hydrophobicity .

- Hydrogen Bonding : The crystal structure in shows intermolecular hydrogen bonds between hydroxyl groups and THF ether oxygens (d(O21···O1i) = 2.7346 Å). This suggests that the carboxamide in the target compound could form similar interactions, enhancing crystallinity or target binding .

Biological Activity

(2R,3S)-2-(Piperidin-4-yl)oxolane-3-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound is categorized as an oxolane carboxamide and features a piperidine ring, which contributes to its potential pharmacological properties. The unique stereochemistry of the compound (2R,3S) plays a significant role in its interaction with biological targets.

The biological activity of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. It can function as an inhibitor or activator , modulating various biological pathways. For instance, it has been reported to influence enzyme-substrate interactions, making it a valuable probe in biochemical studies .

Therapeutic Applications

Research indicates that this compound may have therapeutic applications in several areas:

- Cancer Treatment : The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, which are implicated in tumorigenesis. Inhibition of these enzymes can lead to reduced cellular proliferation in cancer cells .

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide:

- In Vitro Studies on Enzyme Inhibition : A study demonstrated that similar compounds could effectively inhibit specific enzymes involved in neurotransmitter release, indicating potential use in neurological disorders .

- Antiproliferative Effects : Research on structurally related compounds has shown significant antiproliferative effects against cancer cell lines with mutations in BRCA1 and BRCA2 genes. These compounds displayed IC50 values in the nanomolar range, suggesting high potency .

Comparative Analysis

To better understand the biological activity of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| (2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide | Structure | Enzyme inhibitor; potential anticancer agent | Not specified |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole | Structure | PARP inhibitor; effective against BRCA-deficient cancers | IC50 = 3.8 nM (PARP 1), 2.1 nM (PARP 2) |

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., piperidine N-alkylation, oxolane ring substitution).

- Biological Testing : Screen analogs against primary and counter-targets to establish selectivity.

- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate structural features with activity. Publish datasets in open repositories (e.g., ChEMBL) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.